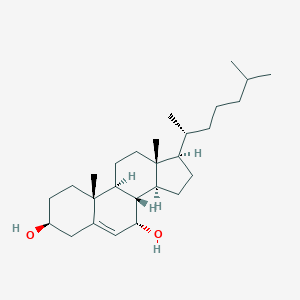

7alpha-Hydroxycholesterol

描述

7alpha-Hydroxycholesterol is a derivative of cholesterol and serves as a precursor in the biosynthesis of bile acids. It is produced by the enzyme cholesterol 7alpha-hydroxylase (CYP7A1), which catalyzes the hydroxylation of cholesterol at the 7alpha position. This compound plays a crucial role in the regulation of cholesterol metabolism and is involved in various biological processes .

准备方法

Synthetic Routes and Reaction Conditions: 7alpha-Hydroxycholesterol is synthesized through the enzymatic action of cholesterol 7alpha-hydroxylase (CYP7A1). This enzyme catalyzes the hydroxylation of cholesterol, converting it into this compound. The reaction typically occurs in the liver and involves the use of molecular oxygen and NADPH as cofactors .

Industrial Production Methods: Industrial production of this compound can be achieved through the expression of cholesterol 7alpha-hydroxylase in microbial systems such as Pichia pastoris. This method involves the genetic modification of the microorganism to express the human CYP7A1 enzyme, followed by optimization of the fermentation conditions to maximize the yield of this compound .

化学反应分析

Oxidation and Isomerization

- Formation of 4-cholesten-7alpha-ol-3-one : 7α-hydroxycholesterol can be oxidized and isomerized into 4-cholesten-7α-ol-3-one . This reaction involves the conversion of 7α-hydroxycholesterol in the presence of NAD+ to form 4-cholesten-7α-ol-3-one, NADH, and H+, catalyzed by HSD3B7 .

Hydroxylation Reactions

- Further Hydroxylation : 7α-Hydroxycholesterol can undergo further hydroxylation reactions, leading to the formation of dihydroxycholesterol compounds .

- CYP7B1 Activity : CYP7B1, a steroid and oxysterol 7α-hydroxylase, is involved in the 6- or 7-hydroxylation of both steroids and oxysterols . It mediates the formation of 7-alpha,25-dihydroxycholesterol (7-alpha,25-OHC) from 25-hydroxycholesterol .

Non-Enzymatic Reactions

- Autoxidation : Besides enzymatic reactions, 7α-hydroxycholesterol can also be formed through non-enzymatic autoxidation of cholesterol . The autoxidation of cholesterol at carbon 7 can lead to the formation of 7-ketocholesterol (7KC) and 7β-hydroxycholesterol (7β-OHC), with 7KC being the most abundant .

Effects on Biological Activity

- Regulation of HMG-CoA Reductase Activity : 7α-hydroxylation is not directly involved in the function of 27-hydroxycholesterol and 25-hydroxycholesterol as regulators of HMG-CoA reductase activity .

- Induction of Interleukin-8 Expression : 7α-Hydroxycholesterol can induce the expression of interleukin-8 (IL-8) in monocytes/macrophages . It enhances the transcription of the IL-8 gene and increases the secretion of CXCL8 .

Inhibition of Cholesterol 7 alpha-Hydroxylase

Inhibition by sterols and drugs:

科学研究应用

Role in Bile Acid Synthesis

7α-OHC is primarily known for its involvement in the biosynthesis of bile acids. The conversion of cholesterol to 7α-OHC by the enzyme cytochrome P450 7A1 (CYP7A1) represents the first and rate-limiting step in the classic pathway of bile acid synthesis. This process is vital for cholesterol elimination from the body and for maintaining cholesterol homeostasis.

- Bile Acid Synthesis Indicator : Serum levels of 7α-OHC can serve as biomarkers for assessing bile acid synthesis rates. Studies have shown that variations in serum 7α-OHC concentrations correlate with changes in bile acid synthesis under various conditions, including liver disease and dietary modifications .

| Condition | 7α-OHC Serum Level (ng/ml) | Reference |

|---|---|---|

| Healthy Controls | 75 ± 19 | |

| Advanced Cirrhosis | 22 ± 8 | |

| After Cholestyramine Treatment | Increased from 40 ± 11 to 181 ± 95 |

Implications in Metabolic Diseases

Research indicates that elevated levels of 7α-OHC may be associated with various metabolic disorders, including atherosclerosis and neurodegenerative diseases. The compound's role as a signaling molecule suggests potential therapeutic targets for these conditions.

- Cholesterol Metabolism : Dysregulation of cholesterol metabolism, characterized by increased levels of oxysterols like 7α-OHC, has been linked to chronic diseases such as cardiovascular diseases and diabetes. The modulation of oxysterol signaling pathways presents a promising avenue for drug development aimed at treating metabolic disorders .

- Case Studies : In patients with hypercholesterolemia, serum levels of 7α-OHC were significantly correlated with bile acid synthesis rates, highlighting its potential utility as a biomarker for monitoring treatment efficacy .

Neurobiology and Immunology

Emerging research suggests that 7α-OHC may influence immune responses and neurodegenerative processes.

- Inflammation and Cell Death : Oxysterols, including 7α-OHC, have been implicated in inducing oxidative stress and inflammation, contributing to cell death mechanisms associated with neurodegenerative diseases like Alzheimer's disease . This highlights the dual role of oxysterols as both harmful agents and potential modulators of immune responses.

- T Cell Activation : Recent studies indicate that transient treatment with 7α-OHC can enhance the memory cell percentages of TCR-T cells, suggesting its potential use in immunotherapy strategies against tumors . This application underscores the importance of understanding how oxysterols can modulate immune functions.

Future Directions and Research Opportunities

The diverse applications of 7α-OHC warrant further investigation into its biochemical pathways and therapeutic potentials:

- Drug Development : Given its role in bile acid synthesis and metabolic regulation, targeting the pathways involving 7α-OHC may lead to novel treatments for metabolic syndromes and liver diseases.

- Clinical Biomarker : Continued research into its serum levels could solidify its status as a reliable biomarker for assessing bile acid synthesis and monitoring treatment responses in liver diseases.

- Mechanistic Studies : Understanding the precise mechanisms by which 7α-OHC influences cellular pathways could provide insights into its dual roles as a signaling molecule and a contributor to disease pathology.

作用机制

7alpha-Hydroxycholesterol exerts its effects primarily through its role as a precursor in bile acid synthesis. The enzyme cholesterol 7alpha-hydroxylase (CYP7A1) catalyzes the hydroxylation of cholesterol, leading to the formation of this compound. This compound is then further metabolized to produce bile acids, which are essential for the digestion and absorption of dietary fats. The regulation of CYP7A1 activity is crucial for maintaining cholesterol homeostasis in the body .

相似化合物的比较

- 7beta-Hydroxycholesterol

- 7-Ketocholesterol

- 25-Hydroxycholesterol

- 24(S),25-Epoxycholesterol

Comparison: 7alpha-Hydroxycholesterol is unique in its role as a precursor in bile acid synthesis, whereas other similar compounds such as 7beta-Hydroxycholesterol and 7-Ketocholesterol have different biological functions and metabolic pathways. For example, 7beta-Hydroxycholesterol is involved in lipid metabolism disorders, and 7-Ketocholesterol is a poor substrate for cholesterol 7alpha-hydroxylase compared to this compound .

生物活性

7alpha-Hydroxycholesterol (7α-OH) is an oxysterol derived from cholesterol that plays a significant role in various biological processes, including cholesterol metabolism, bile acid synthesis, and cellular signaling. This article delves into the biological activity of 7α-OH, highlighting its metabolic pathways, physiological effects, and implications in health and disease.

Chemical Structure and Formation

7α-Hydroxycholesterol is formed through the enzymatic action of cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the hydroxylation of cholesterol at the 7α position. This reaction is a critical step in the conversion of cholesterol to bile acids, which are essential for fat digestion and absorption.

Metabolic Pathways

The metabolism of 7α-OH is closely linked to bile acid synthesis. Following its formation, 7α-OH can be further metabolized into various bile acids, including cholic acid and chenodeoxycholic acid. The conversion process involves several key enzymes:

| Enzyme | Function |

|---|---|

| CYP7A1 | Converts cholesterol to 7α-hydroxycholesterol |

| Hydroxysteroid dehydrogenase (3B7) | Converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one (C4) |

| CYP8B1 | Required for the synthesis of cholic acid |

Research indicates that serum levels of 7α-OH correlate with hepatic cholesterol 7α-hydroxylase activity, suggesting that measuring these levels can provide insights into bile acid synthesis rates in humans .

Cholesterol Homeostasis

7α-Hydroxycholesterol plays a pivotal role in maintaining cholesterol homeostasis. It acts as a signaling molecule that regulates gene expression related to lipid metabolism. For instance, it has been shown to upregulate liver X receptors (LXRs), which enhance the expression of ATP-binding cassette transporters involved in cholesterol efflux .

Neuroprotective Role

In the central nervous system (CNS), 7α-OH influences neuronal function and may have neuroprotective effects. Elevated levels of oxysterols, including 7α-OH, have been associated with neurodegenerative diseases. Studies suggest that these compounds can modulate synaptic plasticity and neuronal survival by regulating cholesterol metabolism within brain cells .

Bile Acid Disorders

Alterations in 7α-OH levels are implicated in various liver diseases and disorders related to bile acid metabolism. For example, patients with cholestasis often exhibit altered serum levels of 7α-OH and its derivatives, indicating potential disruptions in bile acid synthesis .

Cardiovascular Health

The role of 7α-OH in cardiovascular health is also noteworthy. High levels of oxysterols have been linked to atherosclerosis due to their ability to induce inflammatory responses and endothelial dysfunction. Hence, monitoring 7α-OH levels could serve as a biomarker for cardiovascular risk assessment .

Case Studies

- Cholelithiasis Patients : A study analyzed serum levels of esterified and free 7α-hydroxycholesterol in patients with gallstones, revealing significant correlations between enzyme activity and serum levels post-treatment with chenodeoxycholic acid .

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, increased levels of 27-hydroxycholesterol (a related oxysterol) were observed to affect learning and memory, indicating potential parallels with the effects of 7α-OH on cognitive function .

属性

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZMSRRJOYLLO-RVOWOUOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903965 | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-26-7 | |

| Record name | 7α-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3beta,7alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7.ALPHA.-HYDROXYCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95D0I22I0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。